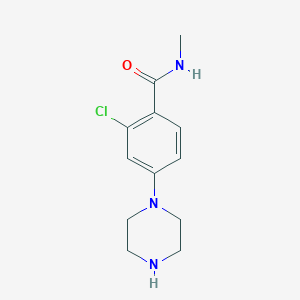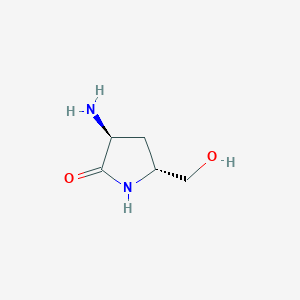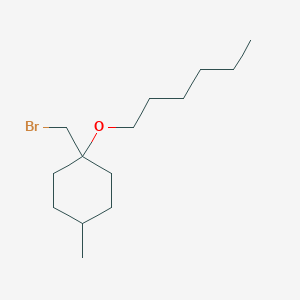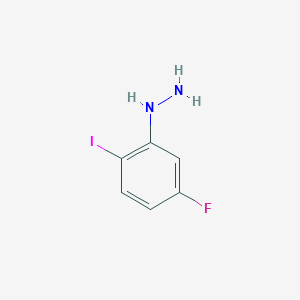
1-Methyl-3-(2-nitroethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-nitroethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in the synthesis of various bioactive natural products and pharmaceuticals. The presence of a nitroethyl group at the 3-position of the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-nitroethyl)-1H-indole can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of indole with nitroalkenes under the influence of a catalyst. A novel method involves using rose bengal as a photosensitizer and water as the reaction medium. The reaction proceeds smoothly under visible light irradiation, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The use of environmentally benign solvents and catalysts is preferred to ensure sustainability and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(2-nitroethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoles depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-nitroethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
1-Methyl-3-(2-nitroethyl)-1H-indazole: Similar structure but with an indazole ring instead of an indole ring.
1-Methyl-3-(2-nitroethyl)-1H-1,2,4-triazole: Contains a triazole ring instead of an indole ring.
Uniqueness: 1-Methyl-3-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
128965-49-1 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-methyl-3-(2-nitroethyl)indole |
InChI |
InChI=1S/C11H12N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-5,8H,6-7H2,1H3 |
Clave InChI |
GIBIFARYUZDMER-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)













